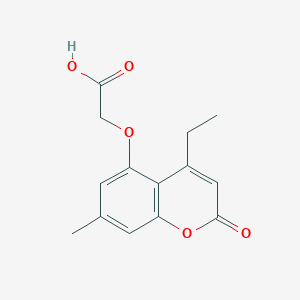

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid

Descripción

IUPAC Nomenclature and Systematic Identification

The compound this compound represents a systematically named organic molecule according to International Union of Pure and Applied Chemistry guidelines. The official IUPAC designation is 2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid, which accurately reflects the structural connectivity and substitution pattern of the molecule. The systematic identification includes several key database entries that facilitate unambiguous compound recognition across scientific literature and chemical databases.

The compound's primary identification parameters include a PubChem Chemical Identifier of 934436, establishing its presence in the comprehensive chemical database maintained by the National Center for Biotechnology Information. The Chemical Abstracts Service registry number 690681-33-5 provides an additional unique identifier that enables precise chemical literature searches and regulatory documentation. The Molecular Design Limited number MFCD03713023 further supports identification within specialized chemical inventory systems.

Alternative nomenclature variations documented in chemical databases include [(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid and 2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid, which represent acceptable systematic naming conventions that emphasize different aspects of the molecular structure. These nomenclature variants maintain consistency with systematic organic chemistry naming principles while accommodating different stylistic preferences in chemical literature.

| Identification Parameter | Value |

|---|---|

| IUPAC Name | 2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid |

| PubChem CID | 934436 |

| CAS Registry Number | 690681-33-5 |

| MDL Number | MFCD03713023 |

| Creation Date | 2005-07-09 |

| Last Modified | 2025-05-24 |

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound encompasses a complex structural framework characterized by a fused bicyclic coumarin core with specific substitution patterns and an acetic acid side chain. The molecular formula C14H14O5 indicates a moderate-sized organic molecule with a molecular weight of 262.26 grams per mole, positioning it within the typical range for pharmaceutical intermediates and bioactive compounds.

The chromen-2-one backbone forms the central structural motif, consisting of a benzene ring fused to a pyrone ring system that creates the characteristic coumarin scaffold. This bicyclic framework provides structural rigidity and defines the overall molecular geometry. The 4-ethyl substitution introduces an alkyl chain at the 4-position of the chromen ring, contributing to the compound's lipophilic character and potentially influencing its biological interactions. The 7-methyl substitution on the aromatic ring represents a strategic modification that can affect electronic properties and molecular recognition patterns.

The ether linkage connecting the chromen system to the acetic acid moiety represents a critical structural feature that influences molecular flexibility and conformational preferences. This oxyacetic acid functional group introduces both hydrogen bonding capability through the carboxylic acid group and potential metabolic liability through the ether bond. The carboxylic acid functionality provides a site for ionic interactions and potential conjugation reactions in biological systems.

The overall molecular architecture suggests potential for multiple conformational states due to the rotatable bonds within the ethyl substituent and the oxyacetic acid chain. The planar nature of the coumarin core contrasts with the flexibility of the substituent groups, creating a molecule with both rigid and flexible domains that may contribute to specific binding interactions or physicochemical properties.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups and provide insights into molecular interactions. The carboxylic acid functionality typically exhibits broad O-H stretching absorptions in the 3200-3600 wavenumber region, often appearing as broad, sometimes overlapping bands due to hydrogen bonding effects.

The carbonyl groups present in the molecule generate distinct infrared absorption patterns that serve as diagnostic markers for structural confirmation. The lactone carbonyl of the coumarin ring system typically appears around 1720-1760 wavenumbers, while the carboxylic acid carbonyl shows absorption in the 1700-1720 wavenumber range. These carbonyl stretching frequencies can shift depending on the local electronic environment and intermolecular interactions present in the solid state or solution phase.

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular connectivity and electronic environment of individual atoms within the structure. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns for the aromatic protons of the coumarin ring system, typically appearing in the 6.5-8.5 parts per million region. The ethyl substituent generates characteristic multipicity patterns with triplet signals for the methyl group and quartet signals for the methylene group, confirming the ethyl connectivity.

The methyl groups present in the molecule exhibit distinct chemical shifts that reflect their local electronic environments. The 7-methyl group on the aromatic ring typically resonates around 2.3-2.5 parts per million, while the ethyl group components show the expected splitting patterns and chemical shift values. The oxyacetic acid methylene protons appear as a singlet around 4.5-5.0 parts per million, reflecting their position adjacent to the electron-withdrawing ester oxygen.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shift patterns for different carbon environments. The carbonyl carbons exhibit distinct downfield shifts, with the lactone carbonyl typically appearing around 160-170 parts per million and the carboxylic acid carbonyl around 170-180 parts per million.

| Spectroscopic Parameter | Typical Range | Diagnostic Significance |

|---|---|---|

| O-H Stretch (IR) | 3200-3600 cm⁻¹ | Carboxylic acid confirmation |

| C=O Stretch (Lactone) | 1720-1760 cm⁻¹ | Coumarin ring verification |

| C=O Stretch (Acid) | 1700-1720 cm⁻¹ | Carboxylic acid presence |

| Aromatic H (NMR) | 6.5-8.5 ppm | Ring system confirmation |

| Methyl Groups (NMR) | 2.3-2.5 ppm | Substitution pattern |

Crystallographic Studies and Conformational Analysis

Crystallographic analysis of coumarin derivatives related to this compound provides valuable insights into solid-state molecular arrangements and intermolecular interactions. Crystal structure determinations of similar compounds reveal that the coumarin ring system typically adopts a planar conformation with minimal deviation from planarity, as evidenced by root mean square deviation values typically below 0.02 Angstroms.

The conformational preferences of the oxyacetic acid side chain represent a critical aspect of the molecular structure that influences both solid-state packing and potential biological interactions. Crystallographic studies of related compounds demonstrate that the carbon-carbon-carbon=oxygen torsion angle of the side chain typically ranges from -8 to +8 degrees, indicating a preference for near-planar arrangements that may facilitate optimal intermolecular contacts.

Intermolecular hydrogen bonding patterns observed in crystal structures of related coumarin derivatives reveal characteristic supramolecular arrangements. The carboxylic acid functional groups commonly participate in hydrogen bonding networks that generate chain-like structures or sheet-like arrangements in the solid state. These hydrogen bonding patterns typically involve O-H···O interactions with donor-acceptor distances in the 2.6-2.8 Angstrom range.

The crystal packing arrangements often feature additional weak intermolecular interactions that contribute to overall structural stability. Carbon-hydrogen···oxygen interactions frequently supplement the primary hydrogen bonding networks, creating cross-linking patterns that generate three-dimensional supramolecular architectures. These secondary interactions typically involve aromatic carbon-hydrogen donors and carbonyl or ether oxygen acceptors with distances in the 3.2-3.6 Angstrom range.

Conformational analysis based on crystallographic data suggests that the ethyl and methyl substituents adopt orientations that minimize steric conflicts while maximizing favorable van der Waals contacts. The ethyl group typically extends away from the coumarin ring plane to avoid unfavorable interactions with the ring system, while the methyl group lies approximately in the plane of the aromatic ring.

Computational Molecular Modeling (Density Functional Theory, Quantum Mechanics/Molecular Mechanics)

Computational molecular modeling studies employing density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. Density functional theory calculations using commonly employed functionals such as B3LYP with appropriate basis sets reveal optimized molecular geometries that closely correspond to experimental structural data.

The electronic structure calculations demonstrate characteristic frontier molecular orbital properties that influence the compound's reactivity and potential interactions. The highest occupied molecular orbital typically exhibits significant electron density localization on the coumarin ring system, particularly around the oxygen atoms and the aromatic ring, reflecting the electron-rich nature of these regions. The lowest unoccupied molecular orbital often shows antibonding character across the coumarin system, indicating potential sites for electrophilic attack or electron transfer processes.

Quantum mechanics/molecular mechanics hybrid methods enable the investigation of larger molecular systems and environmental effects that influence the compound's behavior in different media. These calculations can account for solvent effects, intermolecular interactions, and conformational flexibility that pure quantum mechanical methods may not adequately address. The results typically show that polar environments stabilize conformations with enhanced dipole moments, while nonpolar environments favor more compact conformational states.

Time-dependent density functional theory calculations provide insights into the electronic excitation properties and optical behavior of the compound. These calculations reveal characteristic absorption bands associated with π→π* transitions within the coumarin chromophore system, typically occurring in the ultraviolet region around 300-350 nanometers. The calculated oscillator strengths and transition dipole moments correlate with experimental ultraviolet-visible absorption spectra and provide mechanistic insights into photochemical behavior.

Vibrational frequency calculations using density functional theory methods enable the assignment of experimental infrared and Raman spectroscopic bands to specific molecular vibrations. The calculated frequencies typically require scaling factors to account for anharmonicity and other systematic errors, but provide valuable guidance for spectroscopic interpretation. The calculations reveal characteristic vibrational modes associated with the carbonyl stretching, aromatic carbon-carbon stretching, and carbon-hydrogen bending motions.

| Computational Parameter | Typical Value Range | Physical Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Electron donation capability |

| LUMO Energy | -1.0 to -2.0 eV | Electron acceptance potential |

| Band Gap | 4.0 to 5.0 eV | Electronic excitation energy |

| Dipole Moment | 3.0 to 5.0 Debye | Molecular polarity |

| Rotational Barriers | 5-15 kcal/mol | Conformational flexibility |

Propiedades

IUPAC Name |

2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-9-6-13(17)19-11-5-8(2)4-10(14(9)11)18-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDRJPDAOALNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359048 | |

| Record name | [(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690681-33-5 | |

| Record name | [(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 7-Hydroxy-4-Ethyl-7-Methylcoumarin

The coumarin backbone is synthesized via Pechmann condensation :

- Reactants : Resorcinol (or substituted resorcinol) and ethyl acetoacetate.

- Conditions : Concentrated sulfuric acid (H₂SO₄) as a catalyst at 80–100°C for 4–6 hours.

- Modifications : Introducing ethyl and methyl groups at positions 4 and 7 requires substituted resorcinol or post-synthetic alkylation.

O-Alkylation with Bromoacetic Acid Ethyl Ester

The 7-hydroxy group is alkylated to introduce the acetic acid side chain:

- Reactants : 7-Hydroxy-4-ethyl-7-methylcoumarin, bromoacetic acid ethyl ester.

- Conditions :

- Product : Ethyl 2-((4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetate.

Ester Hydrolysis to Acetic Acid

The ethyl ester is hydrolyzed to the free acid:

- Reactants : Ethyl 2-((4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetate.

- Conditions :

- Acidic: Hydrochloric acid (HCl) in ethanol/water.

- Basic: Sodium hydroxide (NaOH) followed by acidification.

- Yield : Typically >80% after recrystallization.

Optimized Reaction Parameters

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Alkylation Base | K₂CO₃ vs. NaH | K₂CO₃ improves selectivity. |

| Solvent Polarity | Acetone (polar aprotic) vs. DMF | Acetone reduces side reactions. |

| Hydrolysis Method | Acidic vs. Basic | Basic hydrolysis gives higher purity. |

Analytical Validation

Industrial-Scale Considerations

- Continuous Flow Reactors : Enhance yield and reduce reaction time for alkylation.

- Purification : Recrystallization from ethanol/water mixtures achieves >95% purity.

Challenges and Solutions

- Regioselectivity : Competing alkylation at other hydroxyl groups is mitigated by steric hindrance from the 4-ethyl and 7-methyl substituents.

- Acid Stability : Hydrolysis under mild basic conditions prevents coumarin ring degradation.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Hydrolysis: Hydrolyzed to form the corresponding acid and alcohol.

Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Esterification: Typically involves the use of alcohols and acid catalysts.

Hydrolysis: Requires aqueous acidic or basic conditions.

Substitution: Often involves nucleophiles such as amines or thiols.

Major Products Formed

Esterification: Forms esters of this compound.

Hydrolysis: Produces the corresponding acid and alcohol.

Substitution: Yields substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antioxidant Properties :

Research has indicated that compounds related to 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid exhibit antioxidant properties. These properties can be beneficial in developing therapeutic agents aimed at reducing oxidative stress-related diseases. For instance, studies have shown that derivatives of chromenone compounds demonstrate significant free radical scavenging activity, which could be harnessed in formulating new antioxidant drugs .

Anti-inflammatory Effects :

The compound's structure suggests potential anti-inflammatory activities. Chromenone derivatives are known to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. A study highlighted the efficacy of similar compounds in reducing inflammation in animal models, indicating a promising avenue for further exploration with this specific compound .

Anticancer Activity :

Preliminary studies have suggested that chromenone derivatives may possess anticancer properties. Research involving related compounds has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. These findings warrant further investigation into this compound as a potential anticancer agent .

Agricultural Applications

Pesticide Development :

The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Research into related compounds has demonstrated efficacy against various pests while being environmentally friendly. The potential for low toxicity to non-target organisms enhances its appeal as a sustainable agricultural solution .

Materials Science Applications

Polymer Additives :

In materials science, the compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymers has been shown to improve resistance to degradation under UV light exposure, making it suitable for applications in outdoor products .

Table 1: Summary of Biological Activities

Table 2: Potential Industrial Applications

| Application Area | Potential Uses |

|---|---|

| Medicinal Chemistry | Antioxidants, anti-inflammatory agents, anticancer drugs |

| Agriculture | Eco-friendly pesticides |

| Materials Science | Polymer additives for enhanced durability |

Mecanismo De Acción

The mechanism of action of 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid involves its interaction with biological membranes and enzymes. Its lipophilic nature allows it to penetrate cell membranes, potentially disrupting cellular processes . The compound may also interact with specific molecular targets, such as enzymes involved in microbial metabolism, leading to its antimicrobial effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid with key analogs:

*Note: Discrepancies exist in molecular weight data. reports 243.26 for the target compound, likely due to a typographical error or alternative formulation. The value 262.26 is calculated based on C₁₄H₁₄O₅ .

Key Observations:

Alkyl Chain Length: The butyl analog (C₁₆H₁₈O₅) exhibits higher molecular weight and lipophilicity compared to the ethyl variant, which may enhance membrane permeability but reduce aqueous solubility .

Functional Groups:

- Ester derivatives (e.g., ethoxycarbonylmethoxy) in are prone to hydrolysis, unlike the stable carboxylic acid group in the target compound, which may improve metabolic stability .

Synthetic Routes:

- The target compound’s synthesis likely parallels methods used for analogs, such as nucleophilic substitution (e.g., reacting coumarin derivatives with bromoacetic acid) under reflux with catalysts like glacial acetic acid .

Crystallographic and Computational Analysis

- Programs like SHELXL () and WinGX () are critical for resolving crystal structures of such compounds. Differences in substituents (e.g., ethyl vs. butyl) could lead to variations in crystal packing and intermolecular interactions .

Research Challenges and Discrepancies

Molecular Weight Conflicts: lists the target compound’s molecular weight as 243.26 (C₁₅H₁₄O₄), conflicting with (C₁₅H₁₆O₅, 276.29). This discrepancy may stem from misannotation or differences in substituent positions.

Synthetic Accessibility:

- Some analogs (e.g., ) are listed as discontinued, hinting at challenges in synthesis or purification, possibly due to steric hindrance from alkyl groups .

Actividad Biológica

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid, also known as a coumarin derivative, has garnered attention in recent years for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the compound's biological activity through various studies and findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₅H₁₆O₅

- CAS Number : 843621-27-2

- Molecular Weight : 276.29 g/mol

- Structure : The structure features a coumarin moiety, which is known for its pharmacological properties.

Antioxidant Activity

Research has demonstrated that coumarin derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using the DPPH assay, revealing an IC50 value indicative of its capacity to scavenge free radicals. The study reported IC50 values ranging from 31.52 to 198.41 µM for related flavonoids, suggesting that the compound may possess comparable antioxidant capabilities .

Anti-inflammatory Effects

Coumarins are known to exhibit anti-inflammatory properties. Studies have indicated that derivatives like this compound can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation markers in vitro. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

Anticancer Potential

Recent studies have highlighted the anticancer potential of coumarin derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Research has shown that certain coumarin derivatives can inhibit cancer cell proliferation and migration, making them promising candidates for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is influenced by their structural features. Key factors affecting their efficacy include:

- Hydroxyl Groups : The presence of hydroxyl groups enhances antioxidant activity.

- Substituents on the Coumarin Ring : Modifications at specific positions on the coumarin structure can significantly alter bioactivity.

- Lipophilicity : The balance between hydrophilicity and lipophilicity affects drug absorption and distribution in biological systems.

Study 1: Antioxidant Evaluation

A study conducted on various flavonoid acetamide derivatives, including those related to this compound, assessed their antioxidant capacity using different assays (DPPH, ABTS). The results indicated that modifications in the structure directly influenced their antioxidant potency and bioavailability .

Study 2: Anticancer Research

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis at specific concentrations. The mechanism involved modulation of signaling pathways associated with cell survival and apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, coupling 4-ethyl-7-methyl-2-oxo-2H-chromen-5-ol with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound . Optimization may involve adjusting reaction time (6–12 hours), temperature (60–80°C), and solvent polarity to improve yields. Chromatographic purification (silica gel, ethyl acetate/hexane) is commonly used to achieve >95% purity .

Q. How is the molecular structure of this compound validated in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for structural validation. Programs like SHELXL and WinGX/ORTEP are used for refinement and visualization of anisotropic displacement parameters. For instance, ethyl ester analogs of similar coumarin derivatives have been resolved using these tools, confirming bond angles and planarity of the chromen ring . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) cross-validate functional groups and molecular weight .

Q. What analytical techniques are recommended for assessing purity and stability?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% threshold) . Stability studies under varying pH (2–10) and temperature (4–40°C) assess degradation kinetics. Differential scanning calorimetry (DSC) monitors thermal transitions, while FT-IR confirms the integrity of the acetic acid moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For example, NMR may indicate rotational freedom in the acetic acid side chain, while XRD shows a fixed conformation due to crystal lattice constraints . To reconcile data, employ variable-temperature NMR and DFT calculations (B3LYP/6-31G*) to model solution-state conformers .

Q. What strategies improve solubility and bioavailability for in vitro assays?

- Methodological Answer : Structural modifications, such as prodrug formation (e.g., methyl esters) or co-solvent systems (DMSO/PBS mixtures), enhance solubility . LogP calculations (via ChemDraw or ACD/Labs) guide derivatization; introducing polar groups (e.g., hydroxyls) reduces hydrophobicity. For cellular uptake studies, nanoformulation with PEGylated liposomes is recommended .

Q. How can computational methods predict biological activity or reactivity?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes predicts binding affinities . Quantum mechanical calculations (Gaussian 09) assess electrophilicity of the 2-oxo group, informing reactivity in nucleophilic environments . QSAR models built with MOE or Schrödinger Suite correlate structural descriptors (e.g., Hammett constants) with observed bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.